6-(3-Fluoropropoxy)nicotinic acid
Description
6-(3-Fluoropropoxy)nicotinic acid is a fluorinated derivative of nicotinic acid (vitamin B3), where a 3-fluoropropoxy group is substituted at the 6-position of the pyridine ring. This structural modification aims to enhance pharmacokinetic properties, such as metabolic stability and receptor binding affinity, compared to the parent compound. Nicotinic acid and its analogs are clinically significant for their dual role in managing hyperphosphatemia in dialysis patients and modulating lipid profiles (e.g., increasing HDL cholesterol and reducing triglycerides) .
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
6-(3-fluoropropoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10FNO3/c10-4-1-5-14-8-3-2-7(6-11-8)9(12)13/h2-3,6H,1,4-5H2,(H,12,13) |
InChI Key |
ABRNYQDYZQBPBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)OCCCF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 6-(3-Fluoropropoxy)nicotinic acid and its analogs:
Key Observations :
Pharmacological Efficacy
Phosphorus-Lowering Effects
Nicotinic acid and its analogs reduce serum phosphorus levels in dialysis patients by inhibiting sodium-dependent phosphate transporters in the intestine . In meta-analyses, nicotinic acid derivatives significantly reduced serum phosphorus after 4–8 weeks of treatment (Standardized Mean Difference [SMD]: 0.68–1.05, p < 0.001) .
Lipid-Modulating Effects
Nicotinic acid increases HDL cholesterol (+63%) and lowers triglycerides (-26%) via activation of the GPR109A receptor . Fluorinated derivatives may retain this activity but with variable potency. For example, 6-(Trifluoromethoxy)nicotinic acid’s electron-withdrawing group could alter receptor binding kinetics, requiring dose optimization .
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